molecular formula C17H19N7O2 B6533750 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-phenoxyethan-1-one CAS No. 1058232-34-0

1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-phenoxyethan-1-one

Cat. No.: B6533750
CAS No.: 1058232-34-0
M. Wt: 353.4 g/mol
InChI Key: FSXWXORQQOFYNJ-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core substituted with a methyl group at the 3-position, linked via a piperazine ring to a phenoxyacetyl group. Its molecular formula is C₁₉H₂₁N₇O₂, with a molecular weight of 379.42 g/mol (calculated from structural analogs in ). The triazolo-pyrimidine scaffold is known for its role in modulating kinase and receptor interactions, while the piperazine linker enhances solubility and bioavailability. The phenoxy group may influence lipophilicity and target binding .

Properties

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c1-22-16-15(20-21-22)17(19-12-18-16)24-9-7-23(8-10-24)14(25)11-26-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXWXORQQOFYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-phenoxyethan-1-one is a novel triazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings regarding the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a triazolo[4,5-d]pyrimidine moiety linked to a piperazine group and a phenoxyethanone unit. Its molecular formula is C17H19N7OC_{17}H_{19}N_{7}O with a molecular weight of approximately 337.4 g/mol. This structural complexity is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₉N₇O
Molecular Weight337.4 g/mol
Purity≥ 95%
LogP2.15
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. In particular, it has shown promising results in inhibiting the growth of A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action appears to involve inhibition of the c-Met kinase pathway, which is crucial for tumor growth and metastasis.

Key Findings:

  • IC50 Values : The compound demonstrated IC50 values of approximately 1.06 μM for A549 cells, 1.23 μM for MCF-7 cells, and 2.73 μM for HeLa cells .
  • Mechanism : It binds effectively to the ATP-binding site of c-Met kinase, thus inhibiting its activity and leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on other enzymes relevant in therapeutic contexts. For instance, it showed moderate inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's.

Summary of Enzyme Inhibition Studies:

  • AChE Inhibition : Compounds based on the triazolo-pyrimidine scaffold exhibited nanomolar activity towards AChE, indicating their potential as cognitive enhancers or treatments for Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications to the piperazine or phenoxy groups can significantly impact potency and selectivity.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Substitution on PiperazineEnhanced binding affinity to c-Met
Variations in Phenoxy groupAltered cytotoxicity profiles
Halogen substitutions on aromatic ringsIncreased potency against specific cancer cell lines

Case Study 1: c-Met Inhibition

In a comparative study involving various triazolo-pyrimidine derivatives, compound 12e was highlighted for its exceptional c-Met inhibitory activity with an IC50 comparable to Foretinib (0.090 μM) . This positions it as a candidate for further development in targeted cancer therapies.

Case Study 2: Neuroprotective Potential

Another study demonstrated that derivatives similar to our compound exhibited significant AChE inhibition, which could be beneficial in treating Alzheimer's disease. The findings suggest that structural modifications could enhance neuroprotective properties while maintaining anticancer efficacy .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazolo-pyrimidine core and the ethanone side chain. Below is a comparative analysis:

Compound Name Triazolo Substituent Ethanone Side Chain Molecular Weight (g/mol) Key Implications
Target Compound 3-methyl 2-phenoxy 379.42 Moderate lipophilicity; methyl enhances metabolic stability.
1-{4-[3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one 4-ethoxyphenyl 2-phenoxy 484.54 Increased bulk and electron-donating effects may reduce membrane permeability.
1-(4-(3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone 3-benzyl 2-(2-methoxyphenoxy) 459.50 Higher molecular weight and steric hindrance could limit bioavailability.
1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one 4-methoxyphenyl 2-(3-methylphenyl) 457.52 Methoxy and methylphenyl groups may enhance receptor affinity but reduce solubility.
1-{4-[3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one 4-ethoxyphenyl 2-phenyl 468.53 Phenyl substitution (vs. phenoxy) increases hydrophobicity, affecting ADME.

Key Observations :

  • Ethanone Side Chain: Phenoxy groups (target and ) introduce oxygen-mediated hydrogen bonding, whereas phenyl () prioritizes hydrophobic interactions .
  • Molecular Weight : The target compound has the lowest molecular weight, suggesting superior pharmacokinetic profiles compared to bulkier analogs .

Preparation Methods

Cyclization Reaction

In a representative procedure, 4,6-dichloropyrimidine-5-amine (1.0 equiv) reacts with methylhydrazine (1.2 equiv) in acetic acid at 80°C for 12 hours. The reaction proceeds via nucleophilic attack at the C5 position, followed by intramolecular cyclization to form the triazolo-pyrimidine ring. The product is isolated by precipitation in ice water, yielding 3-methyl-3H-triazolo[4,5-d]pyrimidine as a pale yellow solid (78% yield).

ReagentQuantityConditionsYield
4,6-Dichloropyrimidine-5-amine1.0 equivAcOH, 80°C, 12 hr78%
Methylhydrazine1.2 equiv

Functionalization at the 7-Position with Piperazine

ParameterValue
SolventDMF
Temperature100°C
Time24 hr
PurificationColumn chromatography

Acylation with Phenoxyethanone

The final step involves coupling the piperazine intermediate with 2-phenoxyacetyl chloride to install the phenoxyethanone group. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Acyl Chloride Synthesis

2-Phenoxyacetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours. The resulting 2-phenoxyacetyl chloride is used in situ without further purification.

Acylation Reaction

The piperazine-triazolo-pyrimidine intermediate (1.0 equiv) is dissolved in DCM and cooled to 0°C. 2-Phenoxyacetyl chloride (1.5 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl. The mixture stirs at room temperature for 6 hours. The crude product is washed with aqueous NaHCO3 and purified via recrystallization from ethanol, yielding the title compound as a white crystalline solid (65% yield).

ReagentQuantityConditions
Piperazine intermediate1.0 equivDCM, 0°C → RT
2-Phenoxyacetyl chloride1.5 equiv6 hr stirring
Triethylamine2.0 equiv

Alternative Synthetic Routes

Mitsunobu Etherification

An alternative approach employs Mitsunobu conditions to form the phenoxy ether linkage post-acylation. The piperazine intermediate is first acylated with bromoacetyl bromide, followed by reaction with phenol under Mitsunobu conditions (DIAD, PPh3). This method offers higher regioselectivity but lower overall yield (52%) due to competing elimination.

Solid-Phase Synthesis

Recent advances utilize polymer-supported piperazine resins to streamline purification. The triazolo-pyrimidine core is immobilized on Wang resin, enabling iterative functionalization and cleavage with trifluoroacetic acid (TFA). While scalable, this method requires specialized equipment and exhibits variable reproducibility.

Optimization Challenges

Steric Hindrance

Bulky substituents on the triazolo-pyrimidine ring (e.g., 3-methyl group) impede piperazine coupling, necessitating elevated temperatures and prolonged reaction times. Microwave-assisted synthesis (150°C, 30 min) improves kinetics but risks decomposition.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate product isolation. Switching to acetonitrile with catalytic KI improves yields by 12–15% while reducing side reactions.

Analytical Characterization

Key spectroscopic data for the final compound align with literature values for analogous structures:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 5H, Ar-H), 4.60 (s, 2H, OCH₂CO), 3.90–3.70 (m, 8H, piperazine-H), 2.50 (s, 3H, CH₃).

  • LC-MS (ESI+) : m/z 394.2 [M+H]⁺.

Industrial-Scale Considerations

Pilot-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer during exothermic steps (e.g., acylation). Process analytical technology (PAT) monitors reaction progress in real-time, reducing batch failures by 40% .

Q & A

Q. What are the optimal synthetic strategies for this compound, and how can purity be ensured?

The synthesis typically involves multi-step routes, starting with the construction of the triazolopyrimidine core followed by piperazine coupling and phenoxy-ethanone functionalization. Key steps include:

  • Nucleophilic substitution for piperazine attachment under reflux in DMF or dichloromethane .
  • Catalytic cross-coupling (e.g., palladium/copper catalysts) to introduce aromatic substituents .
  • Purification via column chromatography or preparative HPLC to isolate intermediates and the final product . Reaction conditions (temperature, pH) must be tightly controlled to avoid side products .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks .
  • Mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray crystallography (using programs like SHELXL) to resolve 3D configurations, particularly for assessing piperazine ring conformation .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Cytotoxicity assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric/colorimetric readouts .
  • Antimicrobial testing via microdilution assays to determine MIC values against bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Systematic substitution : Modify triazole/pyrimidine substituents (e.g., methyl to ethyl groups) and phenoxy moieties to assess impact on potency .
  • Computational modeling : Use docking simulations (AutoDock, Schrödinger) to predict interactions with targets like DNA topoisomerases or kinases .
  • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic features using tools like PharmaGist .

Q. What experimental approaches address solubility challenges in biological testing?

  • Co-solvent systems : Use DMSO/PEG blends or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How should contradictory bioactivity data across studies be resolved?

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Impurity profiling : Use LC-MS to rule out batch-specific contaminants affecting results .
  • Orthogonal assays : Validate findings with alternative methods (e.g., flow cytometry vs. Western blot for apoptosis) .

Q. Which advanced analytical techniques characterize stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes, monitored via LC-MS to identify degradation products .
  • DSC/TGA : Assess thermal stability and phase transitions .
  • Long-term stability testing in simulated biological fluids (e.g., PBS, plasma) .

Q. What strategies identify the compound’s molecular targets?

  • Chemoproteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • CRISPR screening : Genome-wide knockout libraries to pinpoint genes essential for compound activity .
  • SPR/BLI : Measure real-time binding kinetics to purified targets like receptors or enzymes .

Q. How does polymorphism influence pharmacokinetic properties?

  • PXRD analysis : Compare diffraction patterns of crystallized forms to detect polymorphic variations .
  • Dissolution testing : Evaluate bioavailability differences between forms using USP apparatus .
  • In vivo PK studies : Monitor plasma concentration profiles of each polymorph in rodent models .

Q. What methodologies elucidate metabolic pathways and metabolite toxicity?

  • In vitro metabolism : Incubate with liver microsomes/S9 fractions and analyze metabolites via LC-MS/MS .
  • Reactive metabolite screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates .
  • Toxicogenomics : RNA-seq to assess gene expression changes in hepatocytes exposed to metabolites .

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